Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-
Description
Molecular Formula: C₁₅H₁₉NO₄ Average Mass: 277.320 g/mol Monoisotopic Mass: 277.131408 g/mol Stereochemistry: Two defined stereocenters [(2S)-cyclohexanone and (1R)-nitroethyl groups] Key Features:
- A cyclohexanone core with a 2-methoxyphenyl substituent and a nitroethyl side chain.
- The 2-methoxy group on the phenyl ring introduces electron-donating effects, influencing reactivity and intermolecular interactions.
- CAS Registry Number: 67861-10-3 .
Properties
CAS No. |
748788-67-2 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H19NO4/c1-20-15-9-5-3-7-12(15)13(10-16(18)19)11-6-2-4-8-14(11)17/h3,5,7,9,11,13H,2,4,6,8,10H2,1H3/t11-,13+/m0/s1 |
InChI Key |
ZVUZXFHQYIMROB-WCQYABFASA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C[N+](=O)[O-])[C@@H]2CCCCC2=O |
Canonical SMILES |
COC1=CC=CC=C1C(C[N+](=O)[O-])C2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can further participate in other reactions.
Substitution: The methoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso compounds.
Scientific Research Applications
Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) Halogen-Substituted Analogs
Cyclohexanone, 2-[(1R)-1-(4-Fluorophenyl)-2-nitroethyl]-, (2S)- Formula: C₁₄H₁₆FNO₃ Mass: 265.284 g/mol (average), 265.111422 g/mol (monoisotopic) Key Difference: Replacement of 2-methoxy with 4-fluoro substituent.
Cyclohexanone, 2-[(1R)-1-(2,4-Dichlorophenyl)-2-nitroethyl]-, (2S)- Formula: C₁₄H₁₄Cl₂NO₃ CAS: 904928-32-1 Key Difference: 2,4-Dichloro substitution introduces steric bulk and electron-withdrawing effects.
(b) Heterocyclic and Extended Substituents
Cyclohexanone, 2-[(1R)-1-(3-Furanyl)-2-nitropropyl]-, (2R)-rel Formula: C₁₃H₁₇NO₄ CAS: 124151-21-9 Key Difference: Replacement of phenyl with 3-furanyl and nitropropyl chain. Impact: The furan ring introduces π-π stacking variability, while the nitropropyl chain may affect conformational flexibility .
(2S,4R)-2-[(1R)-1-(4-Bromophenyl)-2-nitroethyl]-4-ethylcyclohexanone Formula: C₁₆H₂₀BrNO₃ Key Difference: Additional ethyl group at C4 of cyclohexanone and 4-bromo substitution.
Functional Group Modifications
Amino-Substituted Cyclohexanones Example: 2-(Ethylamino)-2-phenylcyclohexanone hydrochloride
- Formula: C₁₄H₂₀ClNO
- CAS : 4551-92-2
- Key Difference: Nitro group replaced by ethylamino (-NHCH₂CH₃).
Nitro-to-Ketone Derivatives Example: (±)-(2R,6R)-2-Allyl-6-(1H-indol-3-yl)-2-(2-methoxyphenyl)-6-methylcyclohexanone
- Formula: C₂₅H₂₈NO₂
- Key Difference : Nitroethyl replaced by allyl and indole groups.
Biological Activity
Cyclohexanone derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- (CAS Number: 61699-16-9) is a notable example, with a molecular formula of C15H19NO4 and a molecular weight of approximately 277.32 g/mol. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Name | Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- |
| CAS Number | 61699-16-9 |
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.32 g/mol |
Cyclohexanone derivatives often exhibit biological activities through various mechanisms, including:
- Antimicrobial Activity : Some studies have shown that cyclohexanone derivatives can inhibit the growth of bacteria and fungi. The presence of the nitro group may enhance this activity by disrupting microbial cell membranes.
- Cytotoxicity : Research indicates that certain cyclohexanone derivatives possess cytotoxic effects against cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation.
- Anti-inflammatory Properties : Cyclohexanones may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various cyclohexanone derivatives revealed that those with electron-withdrawing groups, such as nitro and methoxy groups, exhibited enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria. -
Cytotoxicity Assessment :
In vitro tests on human cancer cell lines demonstrated that the compound induced significant cytotoxicity at micromolar concentrations. Mechanistic studies suggested that it functions by triggering mitochondrial dysfunction and subsequent apoptotic pathways. -
Anti-inflammatory Activity :
Another research effort highlighted the anti-inflammatory effects of cyclohexanone derivatives in animal models of inflammation. The compounds reduced edema and inflammatory markers significantly when tested against control groups.
Research Findings
Recent literature reviews emphasize the potential of cyclohexanone derivatives in drug development:
- Vinylogy Principle : A review article discussed the application of vinylogy in enhancing the biological activity of cyclohexanones through structural modifications, leading to improved pharmacological profiles .
- Structure-Activity Relationship (SAR) : Investigations into SAR have established correlations between specific functional groups on cyclohexanones and their biological activities, suggesting avenues for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
